
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- est un composé organique complexe qui appartient à la famille des indolinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle benzénique fusionné et un cycle pyrrolidone. Il est connu pour sa large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- implique généralement plusieurs étapes. Une méthode courante est la réaction de Vilsmeier-Haack, qui utilise des réactifs de formylation et des agents chlorants pour introduire le groupe formyle dans le cycle indole . Une autre méthode est la réaction de de la Mare, qui implique la réaction de l'indole avec l'acide nitreux pour former le composé souhaité .
Méthodes de production industrielle
Dans les environnements industriels, la production de ce composé implique souvent des réactions à grande échelle utilisant des systèmes automatisés pour garantir la cohérence et l'efficacité. Les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et la pureté. Les réactifs couramment utilisés dans ces procédés comprennent des agents de formylation, des agents chlorants et divers catalyseurs pour faciliter la réaction.
Analyse Des Réactions Chimiques
Types de réactions
2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés pour convertir le composé en sa forme réduite.
Substitution : Ce composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que des amines, des alcools ou des thiols remplacent un groupe fonctionnel sur le cycle indole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution : Amines, alcools, thiols et autres nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines.
Applications de la recherche scientifique
2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- a une large gamme d'applications dans la recherche scientifique :
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier à certains récepteurs et enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la prolifération .
Applications De Recherche Scientifique
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
2H-Indol-2-one, 1,3-dihydro-5,7-diméthyl-3-(2-pyridinylimino)- est unique en raison de ses caractéristiques structurales spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec une large gamme de cibles moléculaires en fait un composé précieux dans la recherche scientifique et le développement de médicaments .
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(3Z)-5,7-dimethyl-3-pyridin-2-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C15H13N3O/c1-9-7-10(2)13-11(8-9)14(15(19)18-13)17-12-5-3-4-6-16-12/h3-8H,1-2H3,(H,16,17,18,19) |
Clé InChI |
PACRONJUPJPPGK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)/C(=N/C3=CC=CC=N3)/C(=O)N2)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=NC3=CC=CC=N3)C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
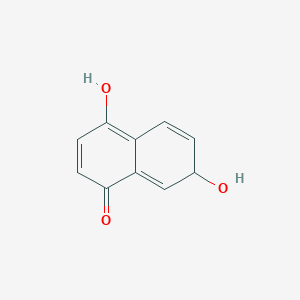

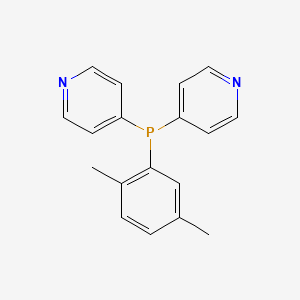
![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
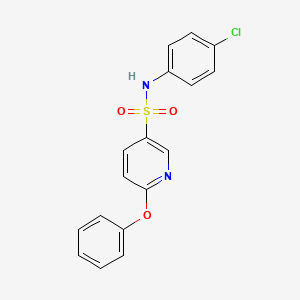
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
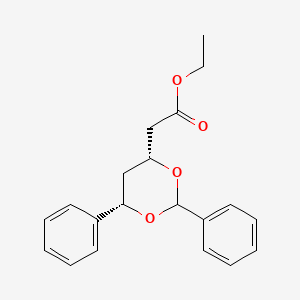
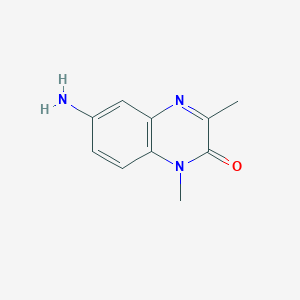
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)
